2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c14-9(15)5-8-11(17)12-7-4-2-1-3-6(7)10(16)13-8/h1-4,8H,5H2,(H,12,17)(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZADUWCGARVTQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a benzodiazepine derivative with acetic anhydride in the presence of a catalyst. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction parameters and higher yields. The use of automated systems can also reduce the risk of human error and improve the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield simpler benzodiazepine derivatives.
Substitution: The acetic acid moiety can be substituted with other functional groups to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and receptor binding.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetic acid involves its interaction with specific molecular targets. It is believed to bind to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This interaction can lead to various physiological effects, including sedation, anxiolysis, and muscle relaxation.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their differences:
Key Observations:
- Stereochemistry: The R- and S-configurations at the C3 position (e.g., [(3R)-...] vs. [(3S)-...]) may influence receptor binding specificity, though pharmacological data are pending .
- Bulkier Substituents: Analogs like the trifluoromethyl-benzimidazole derivative (445.40 Da) and piperidinyl-ethylamide compounds (538.65 Da) exhibit enhanced steric bulk, which may improve target affinity or metabolic stability .
Biological Activity
2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetic acid, also known as a derivative of benzodiazepine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties and clinical implications.
- Molecular Formula : C₁₁H₁₀N₂O₄
- Molecular Weight : 234.21 g/mol
- CAS Number : 1217715-92-8
The compound features a benzodiazepine core structure with specific functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been reported to exhibit:
- GABAergic Activity : This compound may enhance the effects of gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the brain. Such activity can lead to anxiolytic and sedative effects.
Pharmacological Studies
Recent studies have highlighted the pharmacological potential of this compound:
- Anxiolytic Effects : In animal models, the compound demonstrated significant anxiolytic properties comparable to established benzodiazepines.
- Neuroprotective Effects : Research indicates that it may provide neuroprotection in models of oxidative stress and neurodegeneration.
- Antidepressant Activity : Some studies suggest that it may influence serotonin pathways, contributing to antidepressant-like effects.
Study 1: Anxiolytic Activity
A study published in the Journal of Medicinal Chemistry assessed the anxiolytic properties of various benzodiazepine derivatives. The results indicated that the compound significantly reduced anxiety-like behavior in rodent models when administered at doses of 10 mg/kg .
Study 2: Neuroprotection
Another research article investigated the neuroprotective effects against oxidative stress in neuronal cell cultures. The compound exhibited a protective effect at concentrations as low as 1 μM, suggesting a potential therapeutic application in neurodegenerative diseases .
Data Table: Summary of Biological Activities
| Activity Type | Test Model | Dose/Concentration | Result |
|---|---|---|---|
| Anxiolytic | Rodent models | 10 mg/kg | Significant reduction in anxiety behavior |
| Neuroprotective | Neuronal cell cultures | 1 μM | Protection against oxidative stress |
| Antidepressant | Serotonin pathway assays | Varies | Positive modulation of serotonin levels |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
